Cas no 530-91-6 (1,2,3,4-Tetrahydronaphthalen-2-ol)

1,2,3,4-Tetrahydronaphthalen-2-ol structure
530-91-6 structure
商品名:1,2,3,4-Tetrahydronaphthalen-2-ol
CAS番号:530-91-6
MF:C10H12O
メガワット:148.2017
MDL:MFCD00045575
CID:93638
PubChem ID:10747

1,2,3,4-Tetrahydronaphthalen-2-ol 化学的及び物理的性質

名前と識別子

    • 1,2,3,4-Tetrahydro-2-naphthol
    • 1,2,3,4-tetrahydronaphthalen-2-ol
    • 1,2,3,4-tetrahydro-2-naphthaleno
    • 1,2,3,4-Tetrahydro-2-naphthalenol
    • 1,2,3,4-tetrahydro-2-naphtho
    • 2-hydroxytetraline
    • 2-Naphthalenol, 1,2,3,4-tetrahydro-
    • 2-Naphthol, 1,2,3,4-tetrahydro-
    • 2-tetralinol
    • Ac-beta-tetralol
    • 2-HYDROXYTETRALIN
    • beta-Tetralol
    • Tetrahydronaphthol-2
    • .beta.-Tetralol
    • Ac-tetrahydro-beta-naphthol
    • JWQYZECMEPOAPF-UHFFFAOYSA-N
    • 1,2,3,4-tetrahydro-naphthalen-2-ol
    • (S)-1,2,3,4-tetrahydronaphthalen-2-ol
    • WLN: L66&TJ HQ
    • 1,3,4-Tetrahydro-
    • SCHEMBL291460
    • 2-Naphthol,2,3,4-tetrahydro-
    • 1,3,4-Tetrahydro-2-naphthol
    • 1,2,3,4-TETRAHYDRO-2-NAPHTHOL, (+/-)-
    • 2-HYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE
    • .BETA.-TETRALOL [HSDB]
    • AKOS005138106
    • NSC5669
    • 1,2,3,4-Tetrahydro-2 naphthol
    • T3763
    • FT-0612640
    • NSC44875
    • UNII-6AE2V413JI
    • CS-W004310
    • AI3-05563
    • 2-Naphthalenol,2,3,4-tetrahydro-
    • MFCD00045575
    • NSC-44875
    • SY056861
    • NS00001787
    • NSC-5669
    • Tetralol
    • 6AE2V413JI
    • 3-06-00-02460 (Beilstein Handbook Reference)
    • NSC 44875
    • 2-tetralol
    • HSDB 5679
    • AB88871
    • 530-91-6
    • Z445987178
    • SCHEMBL13998125
    • Q27264409
    • Ac-tetrahydro-.beta.-naphthol
    • EN300-69633
    • EINECS 208-497-8
    • DS-11544
    • TETRALOL [MI]
    • AMY6059
    • DTXSID60870589
    • 1,2,3,4-Tetrahydro-2-napthol
    • BRN 2046968
    • DB-018712
    • 1,2,3,4-Tetrahydronaphthalen-2-ol
    • MDL: MFCD00045575
    • インチ: 1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2
    • InChIKey: JWQYZECMEPOAPF-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C1([H])[H]
    • BRN: 2046968

計算された属性

  • せいみつぶんしりょう: 148.08900
  • どういたいしつりょう: 148.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 20.2
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色から茶色の粘稠な液体
  • 密度みつど: 0.9332 (rough estimate)
  • ゆうかいてん: 16°C(lit.)
  • ふってん: 140°C/12mmHg(lit.)
  • フラッシュポイント: 98.4°C
  • 屈折率: 1.562-1.564
  • PSA: 20.23000
  • LogP: 1.53620
  • マーカー: 9222
  • ようかいせい: 未確定

1,2,3,4-Tetrahydronaphthalen-2-ol セキュリティ情報

1,2,3,4-Tetrahydronaphthalen-2-ol 税関データ

  • 税関コード:2907199090
  • 税関データ:

    中国税関番号:

    2907199090

    概要:

    290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1,2,3,4-Tetrahydronaphthalen-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-69633-0.05g
1,2,3,4-tetrahydronaphthalen-2-ol
530-91-6 95%
0.05g
$19.0 2023-05-03
Enamine
EN300-69633-1.0g
1,2,3,4-tetrahydronaphthalen-2-ol
530-91-6 95%
1g
$49.0 2023-05-03
Enamine
EN300-69633-5.0g
1,2,3,4-tetrahydronaphthalen-2-ol
530-91-6 95%
5g
$146.0 2023-05-03
eNovation Chemicals LLC
D959525-5g
1,2,3,4-TETRAHYDRO-2-NAPHTHOL
530-91-6 95+%
5g
$165 2024-06-06
TRC
B416253-5g
1,2,3,4-Tetrahydronaphthalen-2-ol
530-91-6
5g
$ 597.00 2023-04-18
Key Organics Ltd
DS-11544-10MG
1,2,3,4-Tetrahydronaphthalen-2-ol
530-91-6 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
DS-11544-5MG
1,2,3,4-Tetrahydronaphthalen-2-ol
530-91-6 >95%
5mg
£46.00 2025-02-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T61890-1g
1,2,3,4-Tetrahydronaphthalen-2-ol
530-91-6 95%
1g
¥252.0 2024-07-18
abcr
AB357837-1 g
1,2,3,4-Tetrahydro-2-naphthol, 95%; .
530-91-6 95%
1g
€158.20 2023-04-26
ChemScence
CS-W004310-10g
1,2,3,4-tetrahydronaphthalen-2-ol
530-91-6 ≥97.0%
10g
$234.0 2022-04-27

1,2,3,4-Tetrahydronaphthalen-2-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Methanol ;  rt → 170 °C; 60 min, 14 MPa, 170 °C
リファレンス
Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols
Paterova, Iva; et al, Reaction Kinetics, 2019, 126(2), 829-839

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium ,  Graphite Solvents: Methanol ;  20 - 60 h, 1 atm, rt
リファレンス
Rhodium/graphite-catalyzed hydrogenation of carbocyclic and heterocyclic aromatic compounds
Falini, Giuseppe; et al, Synthesis, 2009, (14), 2440-2446

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: dl-Tartaric acid ,  Hydroxylapatite (Ca5(OH)(PO4)3) ,  Nickel Solvents: Hexane ;  10 bar, rt → 150 °C; 10 h, 150 °C
リファレンス
Tartaric Acid-Assisted Synthesis of Well-Dispersed Ni Nanoparticles Supported on Hydroxyapatite for Efficient Phenol Hydrogenation
Zhu, Longfei; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(32), 10526-10536

1,2,3,4-Tetrahydronaphthalen-2-ol Raw materials

1,2,3,4-Tetrahydronaphthalen-2-ol Preparation Products

1,2,3,4-Tetrahydronaphthalen-2-ol 関連文献

1,2,3,4-Tetrahydronaphthalen-2-olに関する追加情報

Introduction to 1,2,3,4-Tetrahydronaphthalen-2-ol (CAS No. 530-91-6)

1,2,3,4-Tetrahydronaphthalen-2-ol, chemically known by its CAS number 530-91-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This tetrahydronaphthalene derivative has garnered attention due to its unique structural properties and potential applications in various chemical syntheses. The compound belongs to the naphthalene family but features a fully hydrogenated backbone, which imparts distinct reactivity and utility in synthetic pathways.

The molecular structure of 1,2,3,4-Tetrahydronaphthalen-2-ol consists of a naphthalene core with all four double bonds replaced by single bonds, resulting in a saturated ring system. This modification enhances its stability while retaining the aromatic character of the naphthalene moiety. The presence of the hydroxyl group at the 2-position introduces polarity and functionalization possibilities, making it a versatile intermediate in organic synthesis.

In recent years, 1,2,3,4-Tetrahydronaphthalen-2-ol has been explored for its role in pharmaceutical development. Its scaffold is reminiscent of many bioactive molecules, suggesting potential applications in drug design. Researchers have leveraged its structural features to develop novel derivatives with enhanced pharmacological properties. For instance, modifications at the 2-hydroxyl position have led to compounds exhibiting promising antimicrobial and anti-inflammatory activities.

One of the most intriguing aspects of 1,2,3,4-Tetrahydronaphthalen-2-ol is its utility as a building block in constructing more complex molecules. The compound’s ability to undergo various chemical transformations—such as oxidation, reduction, and coupling reactions—makes it invaluable in synthetic chemistry. Recent studies have highlighted its use in constructing heterocyclic frameworks, which are prevalent in many therapeutic agents. The ability to functionalize the naphthalene core allows for the creation of diverse pharmacophores essential for drug discovery.

The synthesis of 1,2,3,4-Tetrahydronaphthalen-2-ol typically involves catalytic hydrogenation of naphthalene or its derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, enabling larger-scale production. Modern techniques such as flow chemistry have further optimized the synthesis process, reducing reaction times and improving yields. These advancements make 1,2,3,4-Tetrahydronaphthalen-2-ol more accessible for industrial applications.

From a medicinal chemistry perspective, the hydroxyl group in 1,2,3,4-Tetrahydronaphthalen-2-ol serves as a critical site for further derivatization. Alkylations and etherifications at this position have yielded compounds with improved solubility and bioavailability. Additionally, the tetrahydropyranone core has been investigated for its potential role in enzyme inhibition. Several studies have demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

The versatility of 1,2,3,4-Tetrahydronaphthalen-2-ol extends beyond pharmaceuticals into materials science. Its aromatic structure and functional groups make it a candidate for developing organic semiconductors and liquid crystals. Researchers are exploring its incorporation into polymer matrices to enhance thermal stability and electronic properties. These applications underscore the broad utility of this compound across multiple scientific disciplines.

In conclusion,1 , 2 , 3 , 4 - Tetrahydronaphthalen - 2 - ol ( CAS No . 530 - 91 - 6 ) stands as a pivotal compound with far-reaching implications in chemistry and medicine . Its unique structural attributes , coupled with recent advancements in synthetic methodologies , continue to drive innovation . As research progresses , we can anticipate even more profound insights into its potential applications , solidifying its role as a cornerstone in modern chemical research .

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